![molecular formula C19H14N2OS2 B2401815 (2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide CAS No. 477486-21-8](/img/structure/B2401815.png)
(2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H14N2OS2 and its molecular weight is 350.45. The purity is usually 95%.
BenchChem offers high-quality (2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antifungal Activities
Novel 4(3H)-quinazolinone derivatives, including compounds similar to the requested chemical, have been synthesized with the aim of exploring their potential antitumor and antifungal activities. One compound, in particular, showed high to moderate activity towards certain cells and significant activity against Aspergillus ochraceus Wilhelm (El-bayouki et al., 2011).
Synthesis and Structure Determination
The synthesis and structure determination of compounds with similar frameworks have been conducted. For example, a study focused on synthesizing 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide and determining its structure using NMR spectroscopy and single crystal X-ray diffraction (Kariuki et al., 2022).
Solar Cell Applications
Compounds containing thiophen-2-yl and acrylamide groups have been utilized in the synthesis of novel sensitizers for dye-sensitized solar cells. These compounds have shown significant improvement in light-harvesting capabilities and photovoltaic performance, contributing to more efficient solar cells (Han et al., 2015).
Tubulin Polymerization Inhibitors
2-Anilinonicotinyl-linked acrylamide conjugates, with structural similarities to the requested compound, have been designed and synthesized as potential anticancer agents. These compounds showed promising cytotoxicity against various human cancer cell lines and acted as tubulin polymerization inhibitors, leading to cell-cycle effects and apoptotic cell death (Kamal et al., 2014).
Organic Sensitizers for Solar Cell Applications
Another application includes the engineering of organic sensitizers for solar cell applications. Such sensitizers, comprising similar thiazole and acrylamide units, have shown high efficiency in photon-to-current conversion, indicating their potential in improving solar cell technologies (Kim et al., 2006).
Optoelectronic Properties
Thiazole-based polythiophenes, including those with acrylamide, have been synthesized and studied for their optoelectronic properties. These materials have potential applications in electronic devices due to their favorable optical band gaps and switching times (Camurlu & Guven, 2015).
properties
IUPAC Name |
(E)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-21-16-10-8-13-5-2-3-7-15(13)18(16)24-19(21)20-17(22)11-9-14-6-4-12-23-14/h2-12H,1H3/b11-9+,20-19? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNDXSYBSRKOHE-WITIWYHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C=CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)/C=C/C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2401737.png)
![3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2401740.png)
![Ethyl 4-[({[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B2401743.png)
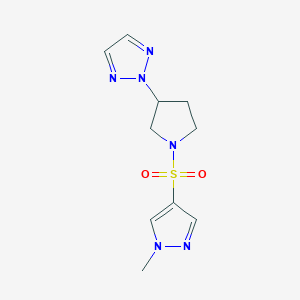
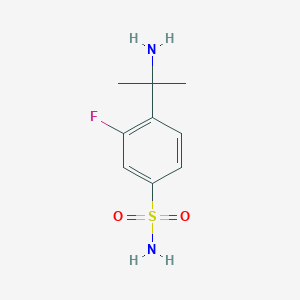
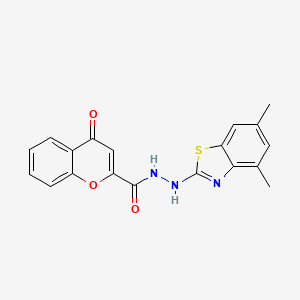

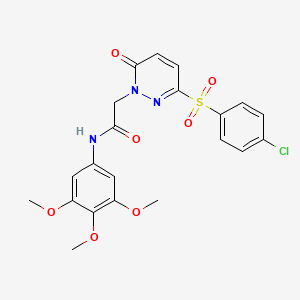
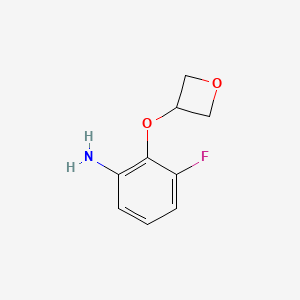
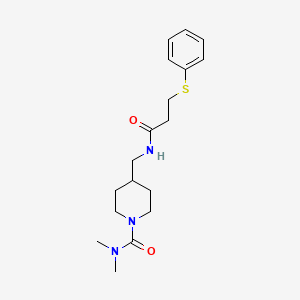
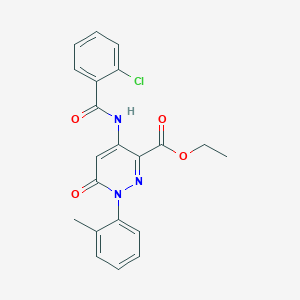
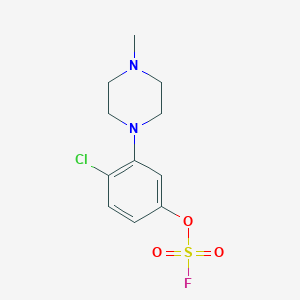
![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)